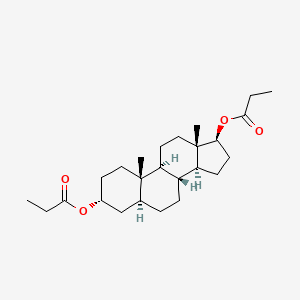

Androstane-3,17-diol dipropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

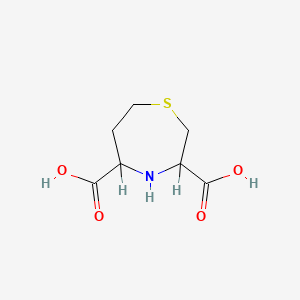

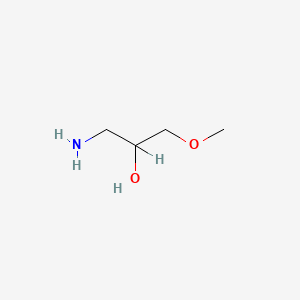

Androstane-3,17-diol dipropionate is a steroid ester.

Scientific Research Applications

Synthesis and Oral Contraceptive Potential

- Androstane-3,17-diol dipropionate, specifically as Anordrin (2α,17α-diethynyl-A-nor-5α-androstane,2β,17β-diol dipropionate), has been synthesized for potential use as an oral contraceptive. It showed significant anti-fertility action in animals and humans, synthesized from dehydro-epiandrosterone acetate in six steps with a 35% overall yield. The configuration of the C_2 ethynyl group in Anordrin was studied using NMR techniques (Shanghai & Edicinal, 1976).

Androgenic Potency and Influence on Accessory Gland Function

- The androgenic potencies of various testosterone metabolites, including 5alpha-androstane-3alpha,17beta-diol and 5alpha-androstane-3beta,17beta-diol, were evaluated in relation to prostate and other male accessory glands in rabbits. These studies showed differential effects of these compounds on gland function, indicating the nuanced roles of androgen metabolites in male reproductive biology (Jones, 1977).

Antifertility Effects and Bioactivity

- The antifertility effects of Anordrin and Dinordrin were studied, revealing that these compounds have significant postovulatory contraceptive effectiveness and luteolytic effects, influencing plasma estrogen and progesterone levels. This research suggests potential applications in fertility control (Crabbé et al., 1979).

Impact on Serum Gonadotropin Levels

- In studies involving immature male rats, the impact of androstane-3,17-diol dipropionate on serum gonadotropin levels was examined. This research contributes to understanding the regulation of gonadotropin secretion and the broader implications for male reproductive health (Moger, 1975).

Structural Elucidation in Drug Synthesis

- Structural analysis of compounds related to androstane-3,17-diol, like 2β,16β-dipieridino-5α-androstan-3α,17β-diol, an intermediate in the synthesis of vecuronium bromide, was performed. This study is crucial in the field of medicinal chemistry and drug synthesis (You-jian, 2008).

Role in Liver Enzyme Activities

- Androstane-3,17-diol dipropionate plays a role in liver enzyme activities, impacting metabolic processes in the liver, which has implications for understanding gender differences in liver function and drug metabolism (Gustafsson & Stenberg, 1974).

properties

CAS RN |

4350-14-5 |

|---|---|

Product Name |

Androstane-3,17-diol dipropionate |

Molecular Formula |

C25H40O4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

InChI |

InChI=1S/C25H40O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h16-21H,5-15H2,1-4H3/t16-,17+,18-,19-,20-,21-,24-,25-/m0/s1 |

InChI Key |

FWAYUWSHYLKUEY-LFWYWRBCSA-N |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CC)C)C |

SMILES |

CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)CC)C)C |

Canonical SMILES |

CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)CC)C)C |

Other CAS RN |

4350-14-5 |

synonyms |

5alpha-androstane-3alpha,17beta-diol dipropionate androstane-3,17-diol dipropionate androstane-3,17-diol dipropionate, (3beta,5alpha,17beta)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)